Product packaging for 5-amino-4-fluoro-2-hydroxybenzonitrile(Cat. No.:CAS No. 2091279-19-3)

5-amino-4-fluoro-2-hydroxybenzonitrile

Cat. No.: B6234372
CAS No.: 2091279-19-3
M. Wt: 152.13 g/mol
InChI Key: QJKPTQNUSWNWIC-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Fluorinated Benzonitriles

Fluorinated benzonitriles represent a significant class of compounds in organic chemistry, valued for their unique properties and diverse applications. The introduction of a fluorine atom into a benzonitrile (B105546) framework can dramatically alter the molecule's physical, chemical, and biological characteristics. Fluorine's high electronegativity and relatively small size can influence electron distribution, bond strengths, and intermolecular interactions.

These compounds are recognized as crucial intermediates in the creation of pharmaceuticals and advanced materials. For instance, they are instrumental in the development of medications such as the type II diabetes drug trelagliptin succinate and in the production of Thermally Activated Delayed Fluorescence (TADF) emitters for OLED technology. The presence of the nitrile group provides a versatile handle for further chemical modifications.

Below is a table of representative fluorinated benzonitriles, illustrating the diversity within this class of compounds.

Compound NameCAS NumberMolecular FormulaApplications
4-Fluoro-2-methylbenzonitrile147754-12-9C₈H₆FNPharmaceutical intermediate, OLED materials
2-Fluoro-5-nitrobenzonitrile17417-09-3C₇H₃FN₂O₂Synthesis of anti-tumor agents, macrocycles
3-Fluoro-4-hydroxybenzonitrile405-04-9C₇H₄FNOIntermediate in chemical synthesis
2-Amino-4,6-difluorobenzonitrileNot AvailableC₇H₄F₂N₂Synthetic intermediate
4-Amino-5-chloro-2-fluoro-benzonitrile1443253-03-9C₇H₄ClFN₂Building block for complex molecules
5-Amino-2-fluoro-4-methylbenzonitrile1426136-04-0C₈H₇FN₂Research chemical

Significance of the Amino, Fluoro, Hydroxyl, and Nitrile Functional Groups in Aromatic Systems for Organic Synthesis

The chemical behavior of 5-amino-4-fluoro-2-hydroxybenzonitrile is dictated by the interplay of its four distinct functional groups attached to the aromatic ring. Each group imparts specific properties that are fundamental to its role in organic synthesis.

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. Its presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The amino group can also act as a nucleophile and is a key component in the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.

Fluoro Group (-F): Fluorine is the most electronegative element, and its presence on an aromatic ring has a significant electronic impact. It acts as a weak deactivator through its inductive effect but can also participate in directing electrophilic substitution, typically to the ortho and para positions due to resonance effects. The carbon-fluorine bond is very strong, which can enhance the metabolic stability of molecules, a desirable trait in pharmaceutical compounds. bldpharm.com

Hydroxyl Group (-OH): The hydroxyl group is another powerful activating group and an ortho-, para- director. It can participate in hydrogen bonding, which influences the solubility and physical properties of the compound. The hydroxyl group is also a versatile functional handle, allowing for transformations into ethers, esters, and other derivatives.

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director in electrophilic aromatic substitution. It is a valuable functional group in organic synthesis due to its ability to be converted into various other functionalities, including carboxylic acids, amines, and amides.

The combination of these groups on a single aromatic ring creates a molecule with a unique reactivity profile. The activating effects of the amino and hydroxyl groups are in contrast to the deactivating nature of the nitrile and fluoro groups, leading to complex regioselectivity in chemical reactions.

Historical Perspective on Related Chemical Entities and Precursor Compounds in Academic Literature

The field of organofluorine chemistry has a rich history, with significant developments shaping the synthesis and application of compounds like this compound. The introduction of fluorine into organic molecules was initially a formidable challenge due to the high reactivity of elemental fluorine. hxchem.net

Key historical milestones in the synthesis of fluoroaromatic compounds include:

The Schiemann Reaction: Discovered in 1927, this reaction involves the thermal decomposition of diazonium fluoroborates to produce aryl fluorides. This method provided a reliable way to introduce fluorine into an aromatic ring. hxchem.net

Halogen Exchange (Halex) Reactions: Reported in 1936, this method involves the nucleophilic substitution of a chlorine or bromine atom with fluoride (B91410), typically using potassium fluoride. This has become an important industrial method for the synthesis of fluoroaromatic compounds. hxchem.netanalis.com.my

The development of synthetic methodologies for benzonitriles has also been crucial. The cyanation of aryl halides, often catalyzed by transition metals, is a common method for introducing the nitrile group.

The study of polysubstituted aromatic compounds has been driven by the need for molecules with specific electronic and steric properties for applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of compounds with multiple, and often electronically opposing, functional groups has been a persistent challenge and an area of active research in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2091279-19-3

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

5-amino-4-fluoro-2-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2,11H,10H2

InChI Key

QJKPTQNUSWNWIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)O)C#N

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Amino 4 Fluoro 2 Hydroxybenzonitrile

Precursor-Based Synthesis Routes

The construction of the target molecule is often best achieved through a multi-step sequence starting from simpler, commercially available precursors. The choice of starting material and the order of functional group introduction are critical to the success of the synthesis.

A logical and industrially relevant approach to synthesizing 5-amino-4-fluoro-2-hydroxybenzonitrile involves the preparation of a key intermediate, 2-fluoro-4-hydroxy-5-nitrobenzonitrile , followed by the reduction of the nitro group. chemicalbook.combldpharm.com This linear approach ensures that the sensitive functional groups are introduced in a controlled manner.

One potential pathway begins with 4-fluoro-2-hydroxybenzonitrile (B176574) . This precursor correctly places the fluoro and hydroxyl groups. The subsequent step is the regioselective nitration of this compound to introduce a nitro group at the C5 position, yielding 2-fluoro-4-hydroxy-5-nitrobenzonitrile. The final step involves the selective reduction of the nitro group to the desired amine, affording the target molecule.

Alternatively, a convergent synthesis might involve preparing different substituted fragments that are later combined. However, for a single aromatic ring system like this, a linear approach starting from a substituted benzene (B151609) derivative is generally more common. Flow synthesis has also been demonstrated as a viable platform for the multi-step production of related complex molecules like 5-amino-2-aryl-2H- chemicalbook.com-triazole-4-carbonitriles, offering advantages in safety and scalability, particularly when handling potentially hazardous intermediates like diazonium salts. vapourtec.com

Table 1: Proposed Multi-Step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Fluoro-2-hydroxybenzonitrileHNO₃, H₂SO₄2-Fluoro-4-hydroxy-5-nitrobenzonitrile
22-Fluoro-4-hydroxy-5-nitrobenzonitrileSnCl₂, HCl or H₂, Pd/CThis compound

The success of a multi-step synthesis hinges on the ability to control the position of newly introduced functional groups. In the synthesis of this compound, the nitration of the 4-fluoro-2-hydroxybenzonitrile precursor is a critical regioselective step. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution.

Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group.

Fluoro Group (-F): A deactivating, but ortho-, para- directing group.

Nitrile Group (-CN): A strongly deactivating, meta- directing group.

In 4-fluoro-2-hydroxybenzonitrile, the powerful ortho-, para- directing influence of the hydroxyl group at C2 and the fluoro group at C4 will dominate. The hydroxyl group strongly directs electrophiles to its ortho (C3) and para (C6) positions. The fluoro group directs to its ortho (C3, C5) and para (C1) positions. The position para to the hydroxyl group (C5) is sterically accessible and electronically activated by both the hydroxyl and fluoro groups, making it the most likely site for nitration. Attempted Sandmeyer reactions on related compounds, such as the diazonium salt from 2,4-difluoro-6-nitroaniline, have shown that selective nucleophilic substitution can occur, highlighting the importance of carefully chosen conditions to achieve the desired regiochemistry. rsc.org

Direct Introduction of Key Functionalities

An alternative to building the molecule from a pre-functionalized core involves the direct introduction of the fluoro, amino, and hydroxyl groups onto a benzonitrile (B105546) scaffold in separate steps.

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods. Electrophilic fluorination is a common strategy, employing "N-F" reagents. researchgate.net

Selectfluor® (F-TEDA-BF₄): This is a versatile and widely used electrophilic fluorinating agent capable of fluorinating electron-rich aromatic compounds.

N-Fluorobenzenesulfonimide (NFSI): Another powerful N-F reagent used for the direct fluorination of aromatic C-H bonds, sometimes in conjunction with a palladium catalyst for regioselectivity. nih.gov

For a precursor such as 5-amino-2-hydroxybenzonitrile, direct fluorination would need to overcome challenges of regioselectivity, as the powerful activating effects of the amino and hydroxyl groups would direct the incoming electrophilic fluorine to multiple positions. Another approach is nucleophilic fluorination, such as the reaction of a chloro-substituted precursor with anhydrous potassium fluoride (B91410) in a polar aprotic solvent. researchgate.net

A well-established method for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction. This is a particularly viable route for synthesizing the target compound.

Nitration: An appropriately substituted precursor, such as 4-fluoro-2-hydroxybenzonitrile, can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The regioselectivity, as discussed previously, would favor the introduction of the nitro (-NO₂) group at the C5 position to yield 2-fluoro-4-hydroxy-5-nitrobenzonitrile.

Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation can be achieved using various reducing agents. Common methods include the use of metals in acidic media (e.g., SnCl₂ in HCl, or Fe in HCl) or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst). The choice of reducing agent is important to avoid affecting the nitrile group.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemDescription
SnCl₂ / HCl A classic and effective method for the reduction of aromatic nitro groups.
Fe / HCl or NH₄Cl An economical and common industrial method for nitro group reduction.
H₂ / Pd/C Catalytic hydrogenation is a clean method, often providing high yields.
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent often used when other functional groups are sensitive.

Introducing a hydroxyl group directly onto a substituted benzonitrile ring can be challenging. Common strategies rely on the transformation of other functional groups.

Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group (such as a halogen) is present at the desired position (C2) and the ring is sufficiently activated by electron-withdrawing groups, a direct substitution with a hydroxide (B78521) source (e.g., NaOH or KOH) can be performed.

Demethylation of Methoxy (B1213986) Ethers: A widely used method involves the synthesis of a methoxy-substituted precursor, followed by cleavage of the methyl ether to reveal the hydroxyl group. This is often preferred as methoxy groups are generally stable under various reaction conditions. Reagents such as boron tribromide (BBr₃) or strong acids like HBr are effective for this demethylation. For example, synthesizing 5-amino-4-fluoro-2-methoxybenzonitrile and then demethylating it would be a viable route to the final product.

Sustainable Chemistry Principles in Synthesis

The application of sustainable or "green" chemistry principles is a major focus in modern synthetic chemistry, aiming to reduce environmental impact and improve safety. For a molecule like this compound, this would involve exploring alternative reaction conditions and catalytic systems.

Solvent-Free and Aqueous Medium Reaction Conditions

Solvent-free reactions and the use of water as a solvent are key tenets of green chemistry. For the synthesis of aromatic nitriles and related compounds, these approaches can minimize the use of volatile and often toxic organic solvents.

Aqueous Synthesis: While not specifically described for this compound, related syntheses of fluorinated pyrimidines have been successfully conducted in water. For example, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with certain nucleophiles showed improved yields when water was used as the solvent nih.gov. This suggests that for certain steps in a potential synthesis of the target compound, such as nucleophilic substitution or cyclization, water could be a viable medium.

Solvent-Free Conditions: The preparation of α-aminonitriles has been achieved under solvent-free conditions using succinic acid as an efficient organocatalyst mdpi.com. This approach, particularly when combined with mechanochemistry, eliminates the need for solvents entirely.

Catalytic Methods (e.g., Heterogeneous Catalysis, Organocatalysis)

Catalytic methods are preferred as they reduce waste by using small, recyclable amounts of a catalyst to drive reactions.

Heterogeneous Catalysis: For the synthesis of related pyrazole-4-carbonitriles, a magnetically separable nanocatalyst (Fe₃O₄@SiO₂@Tannic acid) has been used, providing an environmentally friendly procedure that allows for easy recovery and reuse of the catalyst. nih.gov This highlights the potential for designing similar heterogeneous catalysts for the synthesis of substituted benzonitriles.

Organocatalysis: Organocatalysis avoids the use of often toxic and expensive metal catalysts. In the synthesis of α-aminonitriles, various organocatalytic protocols have been developed. For instance, pseudo-enantiomeric squaramide catalysts have been used for enantioselective Strecker reactions, and BINOL-based organocatalysts have also been employed, demonstrating the versatility of this approach. mdpi.com

Mechanochemical Approaches (e.g., Ball Milling)

Mechanochemistry, often performed by grinding or ball milling, can promote reactions in the absence of solvents, leading to reduced waste, shorter reaction times, and sometimes different reactivity compared to solution-phase synthesis.

Solvent-Free Grinding: A solvent-free mechanochemical method involving manual grinding has been successfully used to synthesize a variety of fluorinated imines from fluorinated benzaldehydes and anilines with good to excellent yields in very short reaction times (e.g., 15 minutes). nih.govmdpi.com This method is noted for its contribution to preventing environmental pollution and its potential for scalability. nih.govmdpi.com

Polymer Mechanochemistry: While a more specialized application, polymer mechanochemistry has been utilized to synthesize a fluorinated polyacetylene that was inaccessible by conventional means, demonstrating that mechanical force can be a valuable tool for accessing novel materials on a preparative scale. nih.gov

Scalable Synthesis and Process Optimization Methodologies

For a compound to be useful in industrial or large-scale research applications, its synthesis must be scalable, high-yielding, and efficient.

High-Yield Reaction Conditions

Optimizing reaction parameters such as temperature, solvent, catalyst, and reactant ratios is crucial for maximizing yield.

In a patent for the production of other fluoro-4-hydroxybenzonitriles, a process was developed to provide a scale-up-capable synthesis with high isomeric purity that was more economical and less environmentally burdensome than previous methods. google.com This often involves multi-step processes starting from materials like 3,5-difluoroanisole. google.com

The synthesis of fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides achieved excellent yields under mild conditions without the need for basic additives. nih.gov

High-Throughput Synthesis Methodologies

High-throughput synthesis involves automating and parallelizing reactions to rapidly screen conditions and synthesize libraries of compounds.

While not reported for this compound, high-throughput screening methods have been developed to accelerate the synthesis and identification of pure-phase, nanocrystalline metal-organic frameworks (MOFs). rsc.org This demonstrates the power of high-throughput techniques in materials discovery and optimization.

The general principles of high-throughput synthesis, involving robotic liquid handlers and parallel reactors, could theoretically be applied to optimize the synthesis of this compound by rapidly testing a wide range of catalysts, solvents, and reaction conditions.

Chemical Reactivity and Transformation Pathways of 5 Amino 4 Fluoro 2 Hydroxybenzonitrile

Reactivity of Aromatic Nucleophilic Substitution (SNAr) at the Fluoro Position

The benzene (B151609) ring in 5-amino-4-fluoro-2-hydroxybenzonitrile is activated towards nucleophilic attack due to the presence of strongly electron-withdrawing groups. The reactivity at the fluorine-bearing carbon is a prime example of Nucleophilic Aromatic Substitution (SNAr), a critical reaction class in the synthesis of complex aromatic compounds.

Mechanistic Investigations of Halogen Displacement

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov In the case of this compound, the reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine, which is the rate-determining step. This attack temporarily disrupts the aromaticity of the ring and forms a high-energy carbanion intermediate known as a Meisenheimer complex. nih.gov

This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing substituents. The nitrile group (-CN) located para to the fluorine atom is particularly effective at stabilizing this intermediate through its strong -I (inductive) and -M (mesomeric) effects, as shown in the resonance structures. The ortho-hydroxyl group also contributes to stabilization. In the final, rapid step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

While the stepwise pathway is common, some SNAr reactions have been shown to proceed through a concerted mechanism where the bond-forming and bond-breaking steps occur simultaneously. nih.gov The precise mechanism, whether stepwise or concerted, for a given reaction can be influenced by the nature of the nucleophile, the leaving group, and the specific substituents on the aromatic ring. For many aryl fluorides, particularly those with strong electron-withdrawing groups, the stepwise mechanism via a Meisenheimer complex is the predominant pathway.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The rate and selectivity of the SNAr reaction on this compound are governed by a combination of electronic and steric effects.

Electronic Effects: Nucleophilic aromatic substitution is favored by electron-withdrawing substituents that can stabilize the intermediate carbanion. libretexts.org In this molecule, the nitrile (-CN) group is a powerful activating group because it is in the para position relative to the fluorine leaving group, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org The hydroxyl (-OH) group in the ortho position also provides activation. Conversely, electron-donating groups would deactivate the ring toward nucleophilic attack. The amino (-NH2) group, while electron-donating by resonance, is meta to the fluorine atom, so its deactivating resonance effect on the reaction site is minimized.

The nature of the leaving group is also crucial. For SNAr reactions, fluoride (B91410) is an excellent leaving group. Although it is the most electronegative halogen, making the C-F bond strong, its small size and high electronegativity strongly polarize the carbon atom, making it highly electrophilic and susceptible to nucleophilic attack. This initial attack is the slow, rate-determining step of the reaction. youtube.com

Steric Effects: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. researchgate.netnih.gov In this compound, the hydroxyl group ortho to the fluorine atom may exert some steric hindrance, potentially slowing the reaction compared to a less substituted ring. However, this effect is generally considered minor for a hydroxyl group. The impact of steric hindrance becomes more pronounced with bulkier nucleophiles or larger ortho substituents.

The interplay of these factors is illustrated in the following table, which shows the relative reactivity of different leaving groups in a typical SNAr reaction.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions.
Leaving Group (X) in Ar-XRelative Rate
-F3300
-Cl1
-Br0.8
-I0.4

Reactions Involving the Amino Group

The primary amino group (-NH2) on the this compound ring is a versatile functional handle, enabling a wide array of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to readily participate in several fundamental organic reactions.

Acylation: The amino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. For instance, reaction with acetyl chloride would yield N-(5-cyano-2-fluoro-4-hydroxyphenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products. More controlled and selective alkylation can be performed using reductive amination with aldehydes or ketones.

Arylation: The amino group can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, or through SNAr reaction with a highly activated aryl halide. This creates a diarylamine structure, which is a common motif in pharmaceuticals and materials science.

Condensation and Cyclization Reactions (e.g., leading to heterocycles)

The presence of the amino group adjacent to the nitrile group (a 1,3-relationship) in related structures is a common precursor for the synthesis of various nitrogen-containing heterocycles through condensation and cyclization reactions. frontiersin.orgrsc.org Although specific examples for this compound are not detailed, plausible pathways based on known chemistry of o-aminobenzonitriles can be proposed.

For example, condensation of the amino group with a suitable carbonyl compound, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of fused heterocyclic systems. Reactions with orthoformates, for instance, can lead to the formation of aminopyrimidine rings. Similarly, reaction with guanidine could potentially form a fused diaminopyrimidine ring, a core structure in many biologically active molecules. Such cyclization strategies are fundamental in medicinal chemistry for building molecular complexity. rsc.orgnih.gov

Oxidative and Reductive Transformations

The amino group can undergo both oxidative and reductive transformations, although these may be less common than the reactions described above.

Oxidative Transformations: Oxidation of a primary aromatic amine can lead to various products depending on the oxidant and reaction conditions. Strong oxidation can lead to the formation of nitro compounds or even polymerization. A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures. This forms a diazonium salt, a highly versatile intermediate. The diazonium group can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Reductive Transformations: While the amino group itself is already in a reduced state, the entire aromatic ring can be reduced under certain conditions. Catalytic hydrogenation using catalysts like rhodium on carbon (Rh-C) under acidic conditions can reduce the benzene ring to a cyclohexane ring, transforming the aromatic amine into a cycloaliphatic amine. acs.org This transformation significantly alters the three-dimensional structure and properties of the molecule. Another key reductive transformation is the replacement of the amino group with hydrogen. This can be achieved by converting the amine to a diazonium salt and then treating it with a reducing agent like hypophosphorous acid (H3PO2). acs.org

The following table summarizes the typical transformations of the amino group.

Table 2: Summary of Common Reactions of the Aromatic Amino Group.
Reaction TypeReagent(s)Product Type
AcylationAcyl chloride / AnhydrideAmide
AlkylationAlkyl halideAlkylamine (mono-, di-)
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt
Reductive Deamination1. NaNO₂, HCl; 2. H₃PO₂Deaminated Aromatic Ring
Ring HydrogenationH₂, Rh-C, AcidCycloaliphatic Amine

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical modifications, including etherification, esterification, and oxidation reactions.

The hydroxyl group of this compound can undergo etherification to form ethers and esterification to yield esters. These reactions typically involve the deprotonation of the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which can then react with an electrophile.

Etherification: In the presence of a base, the hydroxyl group can be converted to its corresponding ether. The choice of base and alkylating agent is crucial for a successful transformation. For instance, in a Williamson ether synthesis, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to deprotonate the phenol (B47542), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce the alkyl group. The amino group present in the molecule may require protection to prevent side reactions, as it can also act as a nucleophile.

Esterification: Esterification of the phenolic hydroxyl can be achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild method suitable for sterically hindered or sensitive substrates. This method could be applicable for the esterification of this compound, particularly if steric hindrance from the adjacent amino group is a factor.

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagents and Conditions Product Type

| Etherification | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (e.g., CH3I, C2H5Br) | Alkyl ether | | Esterification | Carboxylic acid, DCC, DMAP (Steglich esterification) | Ester | | Esterification | Acid chloride or anhydride, base (e.g., pyridine, triethylamine) | Ester |

The phenolic group, particularly in the context of an aminophenol, is susceptible to oxidation. The oxidation of 2-aminophenols can lead to the formation of phenoxazinone structures through a series of oxidation and condensation steps. The reaction often proceeds via an initial two-electron oxidation to form a quinone-imine intermediate.

Table 2: Potential Oxidation Products of this compound

Oxidizing Agent Potential Product
Monochloramine Substituted 2-aminophenoxazin-3-one
Air/O2 with catalyst (e.g., Cu(II) complexes) Substituted 2-aminophenoxazin-3-one
Tyrosinase Substituted o-quinone imine

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions to afford a range of important chemical entities.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric or hydrochloric acid. The reaction proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis is carried out by heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521). This reaction yields a carboxylate salt, which upon acidification, gives the carboxylic acid. It is possible to stop the hydrolysis at the amide stage under milder basic conditions.

Derivatization to esters can be achieved by first hydrolyzing the nitrile to the carboxylic acid, followed by esterification with an alcohol under acidic conditions (Fischer esterification).

Table 3: Hydrolysis Products of the Nitrile Group

Reaction Conditions Intermediate Product Final Product
Acidic Hydrolysis (H3O+, heat) Amide Carboxylic Acid
Basic Hydrolysis (NaOH, H2O, heat) Amide Carboxylate Salt

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This industrial-scale method is often preferred due to its cost-effectiveness.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective in reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Other reagents such as diisopropylaminoborane in the presence of catalytic lithium borohydride have also been shown to reduce a variety of aromatic nitriles to primary amines in excellent yields. The presence of electron-withdrawing or electron-donating groups on the benzonitrile (B105546) can affect the reaction rate.

Table 4: Common Reagents for Nitrile Reduction

Reducing Agent Product
H2, Pd/C (or PtO2, Raney Ni) Primary Amine

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition.

In this type of reaction, the benzonitrile derivative can react with an azide (e.g., sodium azide) to form a tetrazole ring. This reaction is often catalyzed by a metal, such as copper. Another important [3+2] cycloaddition is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. The regioselectivity of these cycloadditions can be influenced by the electronic nature of the substituents on the benzonitrile ring. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help in understanding the mechanism and predicting the regioselectivity of these reactions.

Table 5: Potential Cycloaddition Reactions of the Nitrile Group

1,3-Dipole Heterocyclic Product
Azide (e.g., NaN3) Tetrazole
Nitrile Oxide (e.g., Ph-CNO) 1,2,4-Oxadiazole

Cascade and Multicomponent Reactions Employing this compound

Domino and Tandem Reaction Sequences

It is important to note that the absence of published data does not necessarily imply a lack of reactivity for this compound in such reactions. It may indicate that this specific area of its chemical profile has not yet been explored or that the results of such studies have not been disseminated in publicly accessible formats.

Future research in the field of synthetic organic chemistry may yet uncover the potential of this compound as a valuable synthon for the construction of complex heterocyclic architectures through cascade and multicomponent strategies. Until such research is published, a detailed and scientifically accurate article on this specific topic cannot be produced.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Amino 4 Fluoro 2 Hydroxybenzonitrile

Vibrational Spectroscopy Approaches (FT-IR, Raman Spectroscopy)

Without experimental data, the characteristic vibrational frequencies for the functional groups present in 5-amino-4-fluoro-2-hydroxybenzonitrile, such as the amino (–NH₂), hydroxyl (–OH), nitrile (–C≡N), and carbon-fluorine (C–F) bonds, cannot be definitively assigned. Consequently, a detailed discussion on the application of Fourier-transform infrared (FT-IR) and Raman spectroscopy for its functional group identification and purity assessment cannot be provided.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

Information regarding the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of this compound is unavailable. Therefore, an analysis of its electronic transitions and chromophoric behavior, which would provide insights into the molecule's conjugation and electronic structure, cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ) and coupling constants (J) from ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments for this compound have not been reported in the public domain. The absence of this data precludes a thorough structural elucidation using one-dimensional and advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). Furthermore, a specific analysis of the fluorine environment using ¹⁹F NMR is not possible.

While data exists for isomeric and structurally related compounds, such as 5-amino-2-hydroxybenzoic acid, 5-amino-2-chloro-4-fluorobenzonitrile, and 4-amino-5-fluoro-2-hydroxybenzonitrile, this information cannot be reliably extrapolated to accurately represent the unique spectroscopic properties of this compound. The precise substitution pattern of the amino, fluoro, and hydroxyl groups on the benzonitrile (B105546) ring significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Until dedicated research on the synthesis and characterization of this compound is published, a detailed article on its advanced spectroscopic properties cannot be compiled.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound. For this compound (C₇H₅FN₂O), the theoretical exact mass can be calculated. By comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within a few parts per million), the molecular formula can be unequivocally confirmed.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₇H₅FN₂O
Monoisotopic Mass 152.03859 Da
[M+H]⁺ 153.04587
[M+Na]⁺ 175.02781
[M-H]⁻ 151.03131

This table presents theoretical values. Actual experimental values would be obtained from HRMS analysis.

Fragmentation Pattern Analysis for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. The fragmentation of this compound would be expected to involve the loss of small neutral molecules such as CO, HCN, and H₂O, as well as cleavages related to the amino and hydroxyl groups. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of related nitrile-containing amino acids has been shown to involve characteristic losses depending on the structure. nih.gov

X-ray Crystallography and Solid-State Characterization

Determination of Crystal Structure and Molecular Conformation

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis reveals the precise molecular geometry, including the planarity of the benzene (B151609) ring and the orientation of the substituent groups. For related compounds, such as cocrystals of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, X-ray diffraction has been used to determine the crystal system, space group, and the exact arrangement of molecules in the crystal lattice. mdpi.com

Computational and Theoretical Investigations of 5 Amino 4 Fluoro 2 Hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular structure and electronic properties of chemical compounds. These computational methods provide insights into the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For substituted benzonitriles, DFT studies, often employing basis sets like 6-311++G(d,p), help in understanding the impact of different functional groups on the aromatic ring and its reactivity. While specific DFT studies on 5-amino-4-fluoro-2-hydroxybenzonitrile are not extensively available in the reviewed literature, the methodology is standard for analyzing similar compounds.

HOMO-LUMO Analysis and Global Reactivity Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule is more reactive. For similar molecules, the HOMO is often located on the electron-donating groups and the benzene (B151609) ring, while the LUMO can be found on the electron-withdrawing nitrile group.

Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide further insights into the reactivity of a molecule.

Table 1: Global Reactivity Descriptors

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

This table describes the parameters. Specific values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy E(2) associated with these interactions indicates the strength of the electron delocalization. In substituted benzonitriles, NBO analysis can reveal hyperconjugative interactions involving the amino, hydroxyl, and nitrile groups with the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For a molecule like this compound, the oxygen and nitrogen atoms, as well as the nitrile group, would likely be electron-rich (red) regions, while the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient (blue) regions.

Mechanistic Pathway Elucidation

Computational methods are also employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.

Transition State Theory and Reaction Barrier Calculations

Transition State Theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. Computational chemistry can be used to locate the transition state structure for a given reaction and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower reaction barrier corresponds to a faster reaction rate. For complex organic molecules, these calculations can help elucidate reaction pathways and predict the feasibility of different synthetic routes. While specific reaction barrier calculations for this compound were not found, this methodology is generally applicable to study its potential reactions.

Kinetic Isotope Effect (KIE) Studies (Theoretical Considerations)princeton.edu

Theoretical kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by predicting the change in reaction rate when an atom is replaced by one of its isotopes. princeton.eduwikipedia.org For this compound, theoretical KIE studies could provide invaluable insights into various chemical transformations, such as electrophilic aromatic substitution, nucleophilic attack on the nitrile group, or reactions involving the amino or hydroxyl moieties.

The magnitude of the KIE is dependent on the changes in vibrational frequencies between the ground state and the transition state of the isotopically labeled and unlabeled molecules. princeton.edu Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these vibrational frequencies and subsequently predict the KIE. nih.gov

Table 1: Theoretical Framework for KIE Studies on this compound

Isotopic Substitution Potential Reaction to Study Expected Information from Theoretical KIE
¹²C/¹³C at the nitrile carbonCyanation or hydrolysis of the nitrile groupElucidation of the rate-determining step and the nature of the transition state for nitrile group transformations.
¹⁴N/¹⁵N at the amino groupDiazotization or N-alkylation reactionsInformation on the involvement of the amino group in the transition state of the reaction.
¹H/²H (D) at the amino or hydroxyl groupProton transfer reactionsUnderstanding the role of proton abstraction or donation in the reaction mechanism.

This table is illustrative and based on general principles of KIE studies, as no specific data for this compound has been found.

Conformational Analysis and Intramolecular Interactionsnih.gov

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and the non-covalent interactions that stabilize its various conformations. nih.gov A conformational analysis of this compound would seek to identify the most stable arrangements of its atoms and the energy barriers between them.

Hydrogen Bonding and Fluorine-Mediated Interactions

The presence of amino (-NH₂), hydroxyl (-OH), and fluorine (-F) groups in this compound allows for a complex network of intramolecular interactions. Intramolecular hydrogen bonds, particularly between the hydroxyl group and the nitrogen of the nitrile or amino group, or between the amino group and the fluorine atom, would be expected to play a significant role in determining the molecule's preferred conformation. ucsf.edunih.govnih.gov

The role of organically bound fluorine as a hydrogen bond acceptor is a topic of ongoing discussion in chemical literature. rsc.orgucla.eduresearchgate.netmdpi.com While fluorine is highly electronegative, its ability to accept a hydrogen bond is generally considered weak. ucla.edu Computational studies would be essential to determine the strength and geometric parameters of any potential O-H···F or N-H···F interactions within this compound. ucla.edu Such interactions, if present, would compete with the more classical O-H···N hydrogen bonds.

Table 2: Potential Intramolecular Interactions in this compound

Interaction Type Donor Acceptor Anticipated Significance
Hydrogen Bond-OH-C≡NPotentially strong, influencing the planarity of the molecule.
Hydrogen Bond-OH-NH₂Possible, but may be sterically less favorable depending on conformation.
Hydrogen Bond-NH₂-OHPossible, contributing to conformational stability.
Hydrogen Bond-NH₂-FGenerally weak, but could contribute to the overall conformational preference. ucla.edu
Dipole-DipoleC-FC=O (if applicable in a complex)Could influence intermolecular interactions. nih.gov

This table represents theoretically possible interactions. Specific computational data for this compound is required for validation and quantification.

Molecular Dynamics Simulations (if applicable to solution-phase behavior or interactions with non-biological matrices)

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into its dynamic behavior in different environments. nih.govnih.govstanford.edu For this compound, MD simulations could be employed to study its behavior in the solution phase or its interactions with non-biological matrices, such as polymers or surfaces.

In a solution-phase simulation, one could investigate how the solvent molecules arrange around the solute and how this solvation shell influences the conformational equilibrium of this compound. For instance, in a polar protic solvent, the intramolecular hydrogen bonds might be disrupted in favor of intermolecular hydrogen bonds with the solvent.

When studying interactions with non-biological matrices, MD simulations can reveal the preferred binding modes, interaction energies, and the nature of the forces driving the association between the molecule and the matrix. This information is crucial for applications in materials science and engineering.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation System Information to be Gained Potential Relevance
This compound in waterSolvation structure, dynamics of solvent exchange, influence on conformational preferences.Understanding its behavior in aqueous environments.
This compound in a non-polar solventTendency for self-aggregation, stability of intramolecular hydrogen bonds.Predicting solubility and behavior in organic media.
This compound interacting with a polymer surfaceAdsorption energy, orientation at the interface, specific interaction sites.Design of functional materials and composites.

The applications listed are based on the general capabilities of MD simulations, as no specific studies on this compound are available.

Emerging Research Applications of 5 Amino 4 Fluoro 2 Hydroxybenzonitrile and Its Derivatives

As Versatile Building Blocks in Synthetic Organic Chemistry

The strategic placement of reactive sites on the 5-amino-4-fluoro-2-hydroxybenzonitrile scaffold renders it an attractive starting material for the construction of diverse and complex molecular architectures. The amino and hydroxyl groups can act as nucleophiles, while the nitrile group can undergo a variety of transformations, and the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules.

Preparation of Complex Aromatic and Heterocyclic Scaffolds

The presence of ortho-positioned amino and hydroxyl groups in derivatives of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, related o-aminophenols and o-aminobenzonitriles are widely used in the synthesis of benzoxazoles and quinazolines, respectively.

Benzoxazoles: The reaction of 2-aminophenols with various reagents like aldehydes or carboxylic acids is a common method for synthesizing benzoxazoles. These heterocycles are known for their broad spectrum of biological activities and as structural motifs in fluorescent dyes. The hydroxyl and amino groups of this compound or its derivatives could readily participate in condensation reactions to form the oxazole (B20620) ring.

Quinazolines: Similarly, 2-aminobenzonitriles are key starting materials for the synthesis of quinazolines, a class of compounds with significant therapeutic applications, including as kinase inhibitors in cancer therapy. nih.gov The amino and nitrile groups can react with various electrophiles to construct the quinazoline (B50416) core. The fluorine substituent on the benzene (B151609) ring can enhance the biological activity and pharmacokinetic properties of the resulting quinazoline derivatives.

The table below illustrates the potential of this compound as a precursor for these important heterocyclic systems.

Precursor TypeTarget HeterocycleKey ReactionPotential Significance
o-Aminophenol derivativeBenzoxazoleCondensation with aldehydes/carboxylic acidsBiologically active compounds, functional dyes
o-Aminobenzonitrile derivativeQuinazolineCyclization with electrophilesTherapeutic agents (e.g., kinase inhibitors)

Synthesis of Polyfunctionalized Organic Molecules

The multiple functional groups on this compound allow for a stepwise and regioselective modification, leading to the creation of polyfunctionalized aromatic compounds. The amino group can be acylated, alkylated, or diazotized, the hydroxyl group can be etherified or esterified, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality is highly valuable in the synthesis of complex molecules with tailored properties.

For example, the selective protection and derivatization of the amino and hydroxyl groups would allow for the independent manipulation of the nitrile group, and vice-versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular targets.

In Materials Science and Functional Molecule Design

The electronic properties conferred by the fluorine and nitrile groups, combined with the reactive handles of the amino and hydroxyl moieties, make this compound an interesting candidate for the development of novel functional materials.

Precursors for Organic Electronic Materials (e.g., optoelectronic compounds)

Fluorinated aromatic compounds are of significant interest in the field of organic electronics due to their enhanced stability, electron-accepting properties, and favorable molecular packing. The nitrile group is also a strong electron-withdrawing group, which can be beneficial for creating materials with specific electronic characteristics. Derivatives of this compound could potentially be used as building blocks for:

Organic Light-Emitting Diodes (OLEDs): By incorporating this fluorinated building block into larger conjugated systems, it may be possible to tune the emission color and improve the efficiency and stability of OLEDs.

Organic Photovoltaics (OPVs): The electron-deficient nature of the fluorinated benzonitrile (B105546) core could be exploited in the design of new acceptor materials for use in organic solar cells.

Components in Supramolecular Assemblies

The ability of the amino and hydroxyl groups to form hydrogen bonds, coupled with the potential for π-π stacking interactions of the aromatic ring, suggests that derivatives of this compound could be employed in the construction of well-defined supramolecular structures. The self-assembly of such molecules can lead to the formation of nanomaterials with interesting properties and applications in areas like sensing, catalysis, and drug delivery. The directionality and strength of the hydrogen bonds, influenced by the fluorine substituent, can play a crucial role in controlling the final assembled architecture.

Polymer and Resin Precursors

The presence of two reactive functional groups (amino and hydroxyl) makes this compound a potential monomer for polycondensation reactions. Its incorporation into polymer chains could lead to the development of high-performance materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Fluorinated Polyamides and Polyimides: Aromatic diamines are key components in the synthesis of high-performance polyamides and polyimides. By transforming the nitrile group of this compound into another amino group or a carboxylic acid, it could be used as a monomer to introduce fluorine into the polymer backbone. Fluorinated polymers often exhibit low dielectric constants, high thermal stability, and low surface energy.

The table below summarizes the potential polymer applications.

Polymer TypePotential Monomer DerivativeKey Polymerization ReactionPotential Polymer Properties
PolyamideDiamino or dicarboxylic acid derivativePolycondensation with diacyl chlorides or diaminesHigh thermal stability, chemical resistance, low dielectric constant
PolyimideDiamino derivativePolycondensation with dianhydridesExcellent thermal stability, mechanical strength
Poly(amide-imide)Amino-acid derivativePolycondensationCombination of amide and imide properties

In-depth Analysis Reveals Limited Research on this compound in Key Chemical Research Areas

Initial investigations into the scientific literature and chemical databases have revealed a significant scarcity of specific research focused on the compound this compound and its derivatives within the realms of catalysis, ligand design, and the development of novel synthetic methodologies. While the fields of metal-catalyzed reactions, organocatalysis, reaction mechanism probes, and green chemical processes are robust areas of chemical research, the direct application and study of this particular fluorinated benzonitrile appear to be limited or not extensively documented in publicly accessible records.

Similarly, in the area of novel synthetic methodologies, there is a lack of specific research that utilizes this compound to probe reaction mechanisms or stereoselectivity. Furthermore, while the principles of green chemistry are increasingly important in chemical synthesis, dedicated studies on the development of environmentally benign processes involving this specific compound have not been prominently reported.

It is important to note that research on structurally related compounds, such as other substituted benzonitriles or fluorinated aromatics, is more widespread. For instance, various fluorinated pyrimidines and pyrazoles have been synthesized and studied for their potential applications. nih.govnih.gov However, a direct extrapolation of these findings to this compound would be speculative without dedicated research.

The absence of detailed research findings for this compound in these specific areas highlights a potential gap in the current body of chemical literature and suggests an opportunity for future research to explore the catalytic and synthetic potential of this molecule.

Future Research Directions and Unexplored Avenues for 5 Amino 4 Fluoro 2 Hydroxybenzonitrile

Development of Novel Asymmetric Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For a polysubstituted aromatic compound like 5-amino-4-fluoro-2-hydroxybenzonitrile, the development of asymmetric synthetic routes could unlock access to novel chiral building blocks. Currently, research into the asymmetric synthesis of this specific compound is nascent, representing a significant opportunity.

Future work could focus on organocatalytic or transition-metal-catalyzed approaches. For instance, chiral phosphine (B1218219) ligands complexed with copper or palladium could be explored for asymmetric transformations. acs.org The enantioselective synthesis of related fluoroalkylated compounds has been successfully achieved using N-heterocyclic carbene (NHC) catalysis, suggesting a viable pathway for creating chiral derivatives from precursors of this compound. nih.govacs.org

Another promising avenue is the use of chiral Ni(II) complexes, which have proven effective in the asymmetric synthesis of various fluorinated aromatic amino acids. beilstein-journals.org Adapting such a methodology could lead to the production of enantiomerically pure derivatives, which are crucial for developing new therapeutic agents. Biocatalysis, using enzymes or whole microorganisms, also presents a green and highly selective alternative for producing chiral alcohols and amino acids from related ketone or nitrile precursors. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

MethodologyPotential Catalyst/ReagentTarget TransformationKey Advantage
OrganocatalysisChiral N-Heterocyclic Carbenes (NHCs)Enantioselective annulation or substitutionMetal-free, high enantioselectivity. acs.org
Transition-Metal CatalysisChiral Phosphine-Copper/Palladium ComplexesAsymmetric cross-coupling or hydroboration. acs.orgHigh turnover numbers and functional group tolerance.
Chiral ComplexationNi(II) complex with a chiral auxiliaryAsymmetric alkylation of a precursorProven for fluorinated amino acids, scalable. beilstein-journals.org
BiocatalysisKetoreductases or NitrilasesEnantioselective reduction or hydrolysisHigh stereoselectivity, environmentally friendly. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and increased productivity. numberanalytics.combeilstein-journals.org These benefits are particularly relevant for reactions involving hazardous reagents, high exothermicity, or unstable intermediates—conditions that could arise during the synthesis or derivatization of this compound.

The synthesis of fluorinated aromatic compounds, often requiring harsh conditions, is well-suited for microreactor systems. beilstein-journals.org Future research should explore adapting synthetic routes for this compound to a continuous flow process. This could enable safer handling of fluorinating agents and allow for the exploration of new reaction windows with higher temperatures and pressures. kth.sewikipedia.org Furthermore, integrating online purification and analysis could lead to a fully automated and highly efficient manufacturing process. The concept of "flash chemistry," which uses microreactors for extremely fast reactions, could be applied to generate reactive intermediates from this compound in a controlled manner. beilstein-journals.org

Exploration of Advanced Catalytic Applications

The structure of this compound, with its multiple heteroatoms, suggests its potential use as a ligand in transition-metal catalysis or as an organocatalyst itself. The amino and hydroxyl groups can act as coordination sites for metal centers, while the electron-withdrawing fluorine and nitrile groups can modulate the electronic properties of the resulting catalyst.

A significant unexplored avenue is the application of this compound in bioorthogonal catalysis. nih.gov This field uses catalysts to perform specific chemical reactions within living systems without interfering with native biological processes. rsc.org Derivatives of this compound could be designed as ligands for transition metals like palladium or copper, which are used in bioorthogonal coupling and cleavage reactions. nih.govrsc.org The development of such catalysts could enable new strategies for in-situ drug synthesis or advanced biological imaging.

Investigation of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique, reagent-free ways to activate molecules and drive chemical reactions. The aromatic and nitrile functionalities of this compound make it a candidate for such investigations.

Electrochemical synthesis could provide a green alternative for both synthesizing the compound and for its subsequent derivatization. For example, the electrochemical coupling of phenols and anilines to form biaryl scaffolds is a well-established technique that could be explored. nih.gov Anodic oxidation could be used to generate reactive radical cations from the phenol (B47542) or aniline (B41778) moiety, leading to polymerization or coupling reactions. Conversely, cathodic reduction of the nitrile group could be a pathway to synthesize primary amines. Studies on related benzonitriles have shown that electrochemical methods can initiate cascade reactions to form complex heterocyclic structures like isoindolinones. nih.gov

The photophysical properties of this compound are largely unknown. Research into its fluorescence and phosphorescence could reveal applications in materials science, such as in organic light-emitting diodes (OLEDs). Studies on other substituted benzonitriles have demonstrated that tuning the substituents can lead to properties like thermally activated delayed fluorescence (TADF). acs.org

Deepening Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, computational models can offer deep insights into its structure, electronics, and potential chemical behavior.

One key area for computational study is the prediction of its spectroscopic properties, such as its 19F NMR chemical shifts. Reliable methods exist for predicting these shifts in fluorinated aromatic compounds, which would be invaluable for characterization and reaction monitoring. acs.orgacs.orgnih.gov DFT calculations can also elucidate the effects of the various substituents on the geometry and electronic distribution of the benzene (B151609) ring. derpharmachemica.com Such studies have been performed on other substituted benzonitriles to understand substituent effects on C-C bond activation and reactivity in electrophilic substitution. mdpi.comutexas.edu

Furthermore, computational modeling can be used to predict the outcomes of potential reactions. For example, DFT calculations could model the energy profiles of the asymmetric synthetic pathways discussed previously, helping to identify the most promising catalysts and conditions before extensive laboratory work is undertaken. researchgate.net

Table 2: Recommended Computational Methods for Investigation

Property to InvestigateRecommended Computational MethodBasis Set ExampleAnticipated Insight
19F NMR Chemical ShiftDFT with linear scalingB3LYP/6-31+G(d,p). acs.orgAccurate prediction of spectra for structural assignment. acs.org
Geometric & Electronic StructureDFT Geometry OptimizationB3LYP/6-311+G(2df,2p). derpharmachemica.comUnderstanding of bond lengths, angles, and charge distribution. derpharmachemica.com
Reaction MechanismsDFT Transition State SearchB3LYP/aug-cc-pVDZ. mdpi.comElucidation of reaction pathways and activation energies. researchgate.net
Photophysical PropertiesTime-Dependent DFT (TD-DFT)CAM-B3LYP/6-311G(d,p)Prediction of absorption/emission spectra and excited states. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-fluoro-2-hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 4-amino-2-ethoxy-5-fluorobenzonitrile are prepared by reacting aldehydes with nitrile sources under basic conditions (e.g., NaH in dichloromethane) . Adjusting solvent polarity (e.g., DMF vs. DCM) and temperature (room temp vs. reflux) can optimize yields. Purification often involves column chromatography or recrystallization, with HPLC used to confirm purity (>98%) .

Q. How do spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The amino group (δ 5.5–6.5 ppm) and hydroxyl proton (broad peak at δ 9–11 ppm) are key identifiers. Fluorine coupling splits aromatic proton signals (e.g., para-fluoro substituents show J ≈ 8–10 Hz) .
  • FTIR : A nitrile stretch (C≡N) at ~2220–2240 cm⁻¹ and O-H/N-H stretches (3200–3500 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Data :

SolventSolubility (mg/mL)Stability (25°C)
DMSO>50>6 months
Water<0.1Unstable
  • Methodology : Solubility is tested via saturation assays, while stability is monitored using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -OH, -F) influence the reactivity of this compound in cross-coupling reactions?

  • Analysis : The hydroxyl group acts as an electron-donating group (EDG), activating the ring for electrophilic substitution, while fluorine (electron-withdrawing) directs reactivity to specific positions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to avoid deactivation by the hydroxyl group .

Q. What strategies resolve contradictions in reported biological activities of analogs (e.g., 4-amino-5-fluoro-2-methylbenzonitrile vs. 4-amino-2-chloro-5-fluorobenzonitrile)?

  • Methodology :

  • Comparative SAR Studies : Test derivatives in standardized assays (e.g., enzyme inhibition). For example, methyl substituents may enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
  • Data Reconciliation : Use meta-analysis to account for variability in assay conditions (e.g., cell lines, concentrations) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB IDs) to identify key interactions (e.g., hydrogen bonding with Ser123, hydrophobic contacts with Phe456).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate conflicting studies using identical protocols (e.g., enzyme source, buffer pH) to isolate variables .
  • Safety Protocols : Store the compound at 0–6°C in amber vials to prevent photodegradation; use PPE due to nitrile toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.